molecular formula C9H17BrO B8131657 4-Bromo-2,2,6,6-tetramethyloxane

4-Bromo-2,2,6,6-tetramethyloxane

Cat. No.: B8131657
M. Wt: 221.13 g/mol
InChI Key: ZJGNZEMIUNTAIP-UHFFFAOYSA-N
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Description

4-Bromo-2,2,6,6-tetramethyloxane is a chemical compound with the molecular formula C9H17BrO. It is also known as 4-bromo-2,2,6,6-tetramethyltetrahydropyran. This compound is characterized by its bromine atom attached to a tetrahydropyran ring, which is substituted with four methyl groups. The presence of the bromine atom and the tetrahydropyran ring makes it a versatile compound in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2,2,6,6-tetramethyloxane can be synthesized through various synthetic routes. One common method involves the bromination of 2,2,6,6-tetramethyltetrahydropyran using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the bromination process, reducing the formation of by-products and improving the overall efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,2,6,6-tetramethyloxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-2,2,6,6-tetramethyloxane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2,2,6,6-tetramethyloxane involves its reactivity due to the presence of the bromine atom and the tetrahydropyran ring. The bromine atom can participate in nucleophilic substitution reactions, making the compound a useful intermediate in organic synthesis. The tetrahydropyran ring provides stability and rigidity to the molecule, allowing it to interact with various molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,2,6,6-tetramethyloxane is unique due to the presence of the bromine atom, which imparts specific reactivity and makes it a valuable intermediate in organic synthesis. Its stability and versatility in various chemical reactions make it a preferred choice for researchers and industrial applications .

Properties

IUPAC Name

4-bromo-2,2,6,6-tetramethyloxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO/c1-8(2)5-7(10)6-9(3,4)11-8/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGNZEMIUNTAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(O1)(C)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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